Lipophilicity (LogP) as a Differential Determinant of Membrane Permeability and Chromatographic Behavior
3-Chloro-5-(trifluoromethyl)benzaldehyde exhibits a calculated LogP of 3.17–3.28, substantially exceeding that of the non-chlorinated analog 3-(trifluoromethyl)benzaldehyde (LogP ~2.8) [1]. This LogP differential of approximately +0.4–0.5 log units corresponds to a roughly 2.5–3.2× increase in octanol-water partition coefficient, reflecting the significant lipophilicity contribution of the chloro substituent. Among chloro-(trifluoromethyl)benzaldehyde regioisomers, density and refractive index measurements confirm that substitution pattern influences intermolecular packing and polarizability .
| Evidence Dimension | Lipophilicity (Calculated LogP) |
|---|---|
| Target Compound Data | 3.17–3.28 |
| Comparator Or Baseline | 3-(Trifluoromethyl)benzaldehyde: ~2.8 |
| Quantified Difference | +0.4–0.5 log units (2.5–3.2× higher partition coefficient) |
| Conditions | Calculated values from chemical databases; AlogP/XLogP3 methods |
Why This Matters
Higher LogP predicts improved passive membrane permeability and altered retention in reversed-phase chromatography, which directly impacts both biological assay outcomes and preparative purification protocols.
- [1] Molbase. 3-Chloro-5-(trifluoromethyl)benzaldehyde physicochemical data (LogP 3.1713); ChemSrc. Comparative LogP data (3.28). View Source
